molecular formula C7H9N3O B6166296 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1301714-05-5

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6166296
CAS RN: 1301714-05-5
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a type of pyrazolo-pyrazine derivative. It is a chemical compound with the molecular formula C7H11N3 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The compound “2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” has a molecular weight of 137.18 . It is typically stored at room temperature and is available in powder form . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 2-amino-3-methylpyrazine with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-methylpyrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-methylpyrazine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it.", "Step 5: Dissolve the precipitate in ethanol and add hydrogen peroxide. Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it to obtain 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] }

CAS RN

1301714-05-5

Molecular Formula

C7H9N3O

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.